1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride
Description
1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride (CAS: 16899-81-3) is a synthetic organic compound characterized by a rigid adamantane core substituted with an isopropylamino-ethanone moiety. Its molecular formula is C₁₁H₁₆ClNO₃ (MW: 245.70 g/mol), and its IUPAC name is 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride . The adamantyl group confers high lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry, particularly for CNS-targeted therapies.
Properties
IUPAC Name |
1-(1-adamantyl)-2-(propan-2-ylamino)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.ClH/c1-10(2)16-9-14(17)15-6-11-3-12(7-15)5-13(4-11)8-15;/h10-13,16H,3-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWHQZMPGMYVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33447-62-0 | |
| Record name | Ethanone, 2-[(1-methylethyl)amino]-1-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33447-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane core is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Amine Introduction: The functionalized adamantane is then reacted with isopropylamine under controlled conditions to form the desired amine derivative.
Ketone Formation: The amine derivative is further reacted with a suitable reagent, such as an acyl chloride or anhydride, to introduce the ketone functionality.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The adamantyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of adamantyl ketones or alcohols.
Reduction: Formation of adamantyl alcohols.
Substitution: Introduction of halogenated adamantyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride serves as a building block for more complex molecules. Its unique structure allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. These properties make it valuable for synthesizing new compounds with potential biological activities.
Biology
Research indicates potential biological activities associated with this compound. Studies have explored its antiviral and antibacterial properties, suggesting that it may inhibit specific viral strains and bacterial growth. The adamantyl moiety is known to enhance the interaction of the compound with biological targets, potentially leading to therapeutic applications in infectious diseases .
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Preliminary studies have shown promise in neurological disorders and metabolic diseases due to its ability to modulate enzyme activity. For instance, derivatives containing adamantyl groups have been linked to inhibition of enzymes like 11β-HSD1, which plays a role in metabolic syndromes .
Industry
In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique structural properties contribute to enhanced performance characteristics in these materials.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antiviral Activity: Research demonstrated that derivatives of adamantane exhibit broad antiviral effectiveness against influenza A virus strains. The mechanism involves interference with viral replication processes .
- Enzyme Inhibition: A study on thiazolone derivatives revealed that compounds incorporating adamantyl groups could selectively inhibit 11β-HSD isoforms, showcasing their potential in managing metabolic disorders .
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with biological membranes. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Adamantyl Moieties
1-(1-Adamantyl)-2-aminoethanone Hydrochloride
- Structure: Lacks the isopropylamino group, featuring a primary amine instead.
- Synthesis : Similar to the target compound but uses ammonia or simpler amines in the reaction with α-chloro-adamantyl precursors .
Rimantadine Hydrochloride
- Structure: Features a 1-adamantylethylamine group without the ethanone moiety.
- Application : Antiviral (influenza A). The adamantane core enhances membrane penetration, but the lack of a ketone group limits structural similarity to the target compound .
(1-Adamantyl){4-[(2-chloro-9-isopropyl-9H-purin-6-yl)aminomethyl]phenyl}methanone
Non-Adamantyl Analogs: Phenyl Derivatives
Isoproterenone (1-(3,4-Dihydroxyphenyl)-2-(isopropylamino)ethanone Hydrochloride)
- Structure : Replaces adamantyl with a 3,4-dihydroxyphenyl group.
- Key Differences :
2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride
- Structure : Cyclopentylamine substituent instead of isopropylamine.
- Physical Properties: Melting point = 213–214°C, higher than non-cyclopentyl analogs, suggesting stronger crystal lattice interactions .
- Synthesis: Reacts α-chloro-3,4-dihydroxyacetophenone with cyclopentylamine, similar to the target compound’s synthesis .
Comparative Data Table
| Compound | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Structural Feature | Potential Application |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₆ClNO₃ | 245.70 | Not reported | Adamantyl + isopropylamino | CNS therapeutics, antivirals |
| 1-(1-Adamantyl)-2-aminoethanone HCl | C₁₂H₂₀ClNO | 229.75 | Not reported | Adamantyl + primary amine | Drug intermediates |
| Rimantadine HCl | C₁₂H₂₁NCl | 215.76 | >300 | Adamantylethylamine | Antiviral (influenza A) |
| Isoproterenone HCl | C₁₁H₁₆ClNO₃ | 245.70 | Not reported | Dihydroxyphenyl + isopropylamino | β-adrenergic agonist |
| 2-(Cyclopentylamino)-1-(3,4-DHP)ethanone HCl | C₁₃H₁₈ClNO₃ | 271.74 | 213–214 | Dihydroxyphenyl + cyclopentyl | Pharmacological intermediates |
Key Research Findings
- Synthesis: The target compound is synthesized via nucleophilic substitution of α-chloro-adamantyl precursors with isopropylamine, analogous to methods used for phenyl-based hydroxyacetophenones .
- Stability : Adamantyl derivatives exhibit enhanced metabolic stability compared to phenyl analogs due to steric shielding of reactive sites .
- Bioactivity : Adamantyl groups improve lipophilicity, favoring blood-brain barrier penetration, while phenyl derivatives with polar groups (e.g., dihydroxyphenyl) are more suited for peripheral targets .
Biological Activity
1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride, also known as a derivative of adamantane, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 251.37 g/mol. The compound features an adamantyl group, known for its unique three-dimensional structure, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The adamantyl moiety enhances lipophilicity, allowing the compound to penetrate cell membranes effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase (11β-HSD). This inhibition can lead to beneficial effects in metabolic disorders.
- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its psychoactive effects, making it a candidate for further studies in neuropharmacology.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
Studies have demonstrated that adamantane derivatives possess antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral replication processes.
Anticancer Properties
Recent investigations have revealed that this compound may exhibit anticancer activity. For instance, derivatives similar to this compound have shown promise in inhibiting tumor cell proliferation across various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Effects
Preliminary studies suggest potential antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of influenza replication | |
| Anticancer | Reduced proliferation in cancer cells | |
| Antimicrobial | Activity against bacterial strains |
In Vitro Studies
In vitro assays have been conducted to evaluate the potency and efficacy of this compound:
- IC50 Values : The compound has shown varying IC50 values depending on the target enzyme or receptor. For example, inhibition of 11β-HSD was noted with an IC50 value indicating significant potency compared to established inhibitors like carbenoxolone .
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical Trials : Evaluating the safety and efficacy in human subjects for potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Understanding how structural modifications impact biological activity could lead to the development of more potent derivatives.
Q & A
How can researchers optimize the synthesis of 1-(1-Adamantyl)-2-(isopropylamino)ethanone hydrochloride to improve yield and purity?
Methodological Answer:
Synthetic optimization involves selecting appropriate reaction conditions and purification techniques. For adamantyl-containing compounds, trifluoroacetic acid is often used as a solvent in adamantylation reactions (e.g., reactions with 1-adamantanol) to facilitate electrophilic substitution, as demonstrated in the synthesis of related adamantyl ketones . Key steps include:
- Reagent Ratios: Adjust molar ratios of 1-adamantanol and isopropylamine derivatives to minimize side reactions.
- Catalysis: Acidic or basic catalysts (e.g., trifluoroacetic acid or triethylamine) can enhance reaction efficiency .
- Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Recrystallization from ethanol or methanol improves purity .
- Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts .
What advanced techniques are recommended for resolving structural ambiguities in adamantyl-containing compounds like this molecule?
Methodological Answer:
Advanced structural characterization relies on:
- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, similar adamantyl-purine hybrids were structurally validated via monoclinic crystal systems (space group P21/c) .
- NMR Spectroscopy: 2D NMR (COSY, HSQC) clarifies proton-proton correlations and quaternary carbon assignments, particularly for the adamantyl moiety’s rigid structure .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. APCI or ESI modes are suitable for detecting chloride adducts .
How should researchers design experiments to profile pharmaceutical impurities related to this compound?
Methodological Answer:
Impurity profiling requires orthogonal analytical methods:
- HPLC-DAD/UV: Use C18 columns with mobile phases like 0.1% trifluoroacetic acid in acetonitrile/water to separate impurities. For example, terbutaline sulfate impurities (e.g., Impurity C) are quantified using EP-compliant methods .
- LC-MS/MS: Identify trace impurities via fragmentation patterns. For isoproterenol analogs, electrospray ionization (ESI) in positive ion mode detects protonated molecules .
- Reference Standards: Source pharmacopeial standards (e.g., EP Impurity D) to calibrate retention times and validate specificity .
What methodological approaches are used to investigate the bioactivity of this compound as a potential enzyme inhibitor?
Methodological Answer:
Bioactivity studies involve:
- Enzyme Assays: For 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, use recombinant human enzyme and measure NADPH depletion via spectrophotometry at 340 nm. IC50 values are derived from dose-response curves .
- Molecular Docking: Software like AutoDock Vina predicts binding interactions between the adamantyl group and hydrophobic enzyme pockets. Validate with mutagenesis studies .
- Cell-Based Assays: Assess cytotoxicity (e.g., MTT assay) in HEK293 or HepG2 cells to confirm selectivity and therapeutic index .
How can researchers address contradictions in spectral data or synthetic yields reported in literature?
Methodological Answer:
Contradictions often arise from:
- Reaction Conditions: Varied solvent systems (e.g., DMF vs. THF) or temperatures alter reaction pathways. Replicate published protocols exactly before optimizing .
- Analytical Variability: Calibrate instruments using certified reference materials. For NMR, ensure deuterated solvent purity and correct shimming .
- Byproduct Formation: Use LC-MS to detect intermediates (e.g., diketones formed during adamantylation) and adjust reaction stoichiometry .
What strategies are effective for developing validated analytical methods for this compound in complex matrices?
Methodological Answer:
Method validation follows ICH guidelines:
- Specificity: Spike the compound into matrices (e.g., plasma or tablet excipients) and confirm no interference via HPLC-UV/MS .
- Linearity: Prepare calibration curves (0.1–100 µg/mL) with R² > 0.995. Use internal standards (e.g., deuterated analogs) for LC-MS .
- Robustness: Test pH (±0.2), temperature (±5°C), and flow rate (±10%) variations to ensure reproducibility .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP/Degree of Ionization: Use SwissADME or MarvinSuite to predict lipophilicity (LogP ≈ 2.5) and pKa values (amine group ~9.5) .
- Solubility: The hydrochloride salt improves aqueous solubility. Predict using QSPR models in ACD/Labs or COSMOtherm .
- Stability: Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under ICH conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
